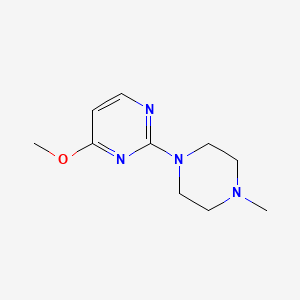

4-Methoxy-2-(4-methylpiperazin-1-yl)pyrimidine

Description

4-Methoxy-2-(4-methylpiperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group at position 4 and a 4-methylpiperazine moiety at position 2. This structure is frequently explored in medicinal chemistry due to the piperazine group’s role in enhancing solubility, bioavailability, and receptor binding affinity. The methoxy substituent modulates electronic and steric properties, influencing interactions with biological targets. Notably, this compound is listed in commercial catalogs but is currently discontinued .

Properties

IUPAC Name |

4-methoxy-2-(4-methylpiperazin-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-13-5-7-14(8-6-13)10-11-4-3-9(12-10)15-2/h3-4H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQZSWRCRDJWHBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=CC(=N2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(4-methylpiperazin-1-yl)pyrimidine typically involves the reaction of 4-methoxypyrimidine with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as recrystallization or chromatography, ensures that the final product meets the required specifications for use in various applications .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(4-methylpiperazin-1-yl)pyrimidine can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The pyrimidine ring can be reduced under specific conditions to form a dihydropyrimidine derivative.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group may yield 4-formyl-2-(4-methylpiperazin-1-yl)pyrimidine, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Cancer Treatment

One of the most prominent applications of 4-Methoxy-2-(4-methylpiperazin-1-yl)pyrimidine is in oncology. Research indicates that this compound demonstrates high potency against several mutant forms of EGFR, including the L858R and T790M mutants. These mutations are often associated with resistance to conventional therapies, making this compound a valuable candidate for treating cancers such as:

- Lung Cancer

- Breast Cancer

- Colorectal Cancer

- Pancreatic Cancer

The compound's ability to selectively inhibit mutant EGFR while sparing wild-type EGFR reduces the risk of adverse effects commonly associated with EGFR inhibitors, such as skin rashes and gastrointestinal issues .

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that derivatives of this compound can inhibit the expression of inflammatory cytokines like IL-6 and IL-8 in human bronchial epithelial cells. This suggests a potential application in treating conditions characterized by excessive inflammation, such as acute lung injury and respiratory distress syndrome .

Data Tables

Case Study 1: EGFR Mutant Inhibition

A study demonstrated that this compound effectively inhibited the growth of cancer cell lines harboring EGFR mutations. The compound showed significant efficacy in reducing tumor size in xenograft models compared to controls treated with standard EGFR inhibitors .

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in human bronchial epithelial cells, compounds derived from this compound exhibited a marked reduction in IL-6 and IL-8 levels. This suggests its potential utility in managing inflammatory responses associated with lung injuries .

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylpiperazine groups play a crucial role in determining the compound’s binding affinity and specificity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

5-HT7 Receptor Antagonism

- 4-(3-Furyl)-2-(4-methylpiperazin-1-yl)pyrimidine : Exhibits high affinity for 5-HT7 receptors (Ki = 7.2 nM). SAR studies reveal:

Toll-like Receptor 9 (TLR9) Inhibition

- 4-Methoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-7-(3-pyrrolidin-1-ylpropyl)-5,6-dihydropyrrolo[2,3-d]pyrimidine : Displays IC50 = 120 nM, highlighting the impact of extended substituents on TLR9 targeting .

Physicochemical and Pharmacokinetic Properties

- Methoxy Substitution: The methoxy group at position 4 in 4-methoxy-2-(4-methylpiperazin-1-yl)pyrimidine likely enhances metabolic stability compared to non-methoxy analogs.

- Piperazine vs. Other Amines : Piperazine derivatives generally improve water solubility and blood-brain barrier penetration. For example, 2-(4-methylpiperazin-1-yl)pyrimidine is used in antimalarial agents for its favorable ADME profile .

Table 3: Physicochemical Comparisons

| Compound Name | Molecular Weight | logP (Predicted) | Key Feature |

|---|---|---|---|

| This compound | 238.28 g/mol | ~1.5 | Moderate solubility |

| 4,6-Dimethoxy analog (33a) | 268.32 g/mol | ~1.2 | Higher polarity |

| TLR9 Inhibitor analog | 614.08 g/mol | ~3.0 | Lipophilic tail for membrane targeting |

Biological Activity

4-Methoxy-2-(4-methylpiperazin-1-yl)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a methoxy group and a 4-methylpiperazine moiety. The structural characteristics are crucial for its interaction with biological targets, influencing its binding affinity and specificity.

The mechanism of action involves the interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylpiperazine groups enhance the compound's binding properties, which is vital for its biological activity. Research indicates that this compound may act as an inhibitor of certain kinases, including those involved in cancer pathways, although specific targets remain to be fully elucidated.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, it has been shown to inhibit the growth of tumor cell lines expressing mutated forms of the epidermal growth factor receptor (EGFR), which are often associated with non-small cell lung cancer (NSCLC). The selectivity against mutant EGFR over wild-type EGFR suggests a promising therapeutic index for treating resistant cancer types .

| Cell Line | IC50 (nM) | Selectivity |

|---|---|---|

| H1975 (EGFR L858R/T790M) | 135 | High |

| A431 (EGFR WT) | 1274 | - |

Antimicrobial Activity

In addition to antitumor effects, this compound has shown antimicrobial properties. In vitro studies indicated significant activity against various bacterial strains, with minimum inhibitory concentrations (MIC) demonstrating effectiveness comparable to established antibiotics .

Study on Antitumor Efficacy

A study evaluated the cytotoxic effects of the compound on H1975 and A549 cell lines. The findings revealed that the compound exhibited potent growth-inhibitory effects, with IC50 values significantly lower than those of control compounds. The study concluded that the compound could serve as a lead for developing new EGFR inhibitors targeting resistant mutations .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial potential of related pyrimidine derivatives, where this compound was included in the screening. The results showed promising antimicrobial activity against Staphylococcus aureus and other pathogens, indicating its potential application in treating infections caused by resistant strains .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been crucial in understanding how modifications to the pyrimidine scaffold affect biological activity. Variations in substituents have led to compounds with enhanced potency and selectivity against specific targets. For example, modifications at the C4 position have resulted in derivatives with improved inhibition profiles against mutant EGFR variants .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 4-methoxy-2-(4-methylpiperazin-1-yl)pyrimidine derivatives?

- Methodology : Utilize a modular approach by retaining the 4-methylpiperazine substituent as a constant lipophilic element while systematically modifying substituents at the 2-amino, 4-, and 6-positions of the pyrimidine ring. For example, introduce side-chain moieties via nucleophilic substitution or coupling reactions under reflux conditions with methanol or ethanol as solvents. Monitoring reaction progress via TLC or HPLC ensures purity .

- Key Data : Evidence from precursor syntheses shows yields >80% when sodium methoxide is used as a base in methanol .

Q. How can the crystal structure of this compound inform its intermolecular interactions?

- Methodology : Perform single-crystal X-ray diffraction (SCXRD) to resolve the puckering conformation of the pyrimidine ring and analyze hydrogen-bonding networks. Use graph-set notation (e.g., C11(6)R22(8)) to classify interactions such as N–H⋯O/S bonds, which stabilize sheet-like structures .

- Key Findings : The tetrahydropyrimidine ring adopts an envelope (E) conformation with a dihedral angle of ~75° between the aromatic substituent and the pyrimidine plane, influencing packing efficiency .

Q. What analytical techniques are suitable for purity assessment and stability studies?

- Methodology : Combine HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) and TLC (silica gel, chloroform/methanol eluent) for purity evaluation. For stability, conduct hydrolysis kinetics in aqueous buffers at varying pH and temperatures, monitored via spectrophotometry .

- Data Interpretation : Hydrolysis half-life (t₁/₂) can range from hours to days depending on substituents, with electron-withdrawing groups enhancing stability .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for novel derivatives?

- Methodology : Apply quantum chemical calculations (e.g., DFT) to model transition states and reaction barriers. Combine with cheminformatics to screen substituent effects on electronic properties (e.g., HOMO/LUMO levels). Validate predictions via high-throughput experimentation (HTE) .

- Case Study : ICReDD’s approach reduced reaction development time by 50% using feedback loops between computational predictions and experimental validation .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for pharmacological targets?

- Methodology : Perform multivariate analysis to decouple steric, electronic, and lipophilic contributions. For example, compare IC₅₀ values of derivatives with varying 4-methylpiperazine substituents in enzyme inhibition assays. Use molecular docking to correlate substituent orientation with binding affinity .

- Example : Derivatives with bulkier 4-position substituents showed reduced H1/H4 receptor binding despite similar logP values, suggesting steric hindrance overrules lipophilicity .

Q. How do crystal packing forces influence the solubility and bioavailability of this compound?

- Methodology : Quantify solubility parameters (e.g., Hansen solubility parameters) from SCXRD-derived lattice energies. Compare with experimental solubility in biorelevant media (FaSSIF/FeSSIF). Use dynamic light scattering (DLS) to assess aggregation propensity .

- Key Insight : Strong N–H⋯S hydrogen bonds in the crystal lattice correlate with low aqueous solubility (<0.1 mg/mL), necessitating prodrug strategies or co-crystallization .

Q. What experimental designs address discrepancies in hydrolysis kinetics under physiological conditions?

- Methodology : Conduct Arrhenius analysis to model temperature-dependent degradation (e.g., 25–37°C, pH 1–7.4). Use LC-MS to identify degradation products and propose mechanisms (e.g., nucleophilic attack at the pyrimidine C2 position). Validate with stability-indicating assays .

- Contradiction Resolution : Conflicting t₁/₂ values in literature may arise from buffer ion catalysis (e.g., phosphate vs. acetate), requiring standardized protocols .

Methodological Best Practices

- Synthetic Reproducibility : Document reaction parameters (solvent purity, inert atmosphere) to mitigate batch-to-batch variability .

- Data Validation : Cross-reference SCXRD data with Cambridge Structural Database entries (e.g., CCDC codes) to confirm novel structures .

- Ethical Considerations : Adhere to safety protocols for handling thiourea and sodium methoxide, which are toxic and moisture-sensitive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.